Cas no 1207029-36-4 (N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide)

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide is a specialized heterocyclic compound featuring a 1,2-oxazole core linked to a 2H-pyran-5-carboxamide moiety via a methylene bridge. Its structure incorporates a 2,4-difluorophenyl substituent, enhancing its potential for applications in medicinal chemistry and agrochemical research. The compound's unique scaffold offers opportunities for further derivatization, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined chemical properties and stability under standard conditions ensure reliable performance in experimental settings. This compound is particularly suited for studies targeting enzyme inhibition or receptor modulation due to its structural complexity and functional group diversity.
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide structure
1207029-36-4 structure
Product name:N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide
CAS No:1207029-36-4
MF:C16H10F2N2O4
MW:332.258410930634
CID:5752876
PubChem ID:45497824

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide
    • 1207029-36-4
    • AKOS024652390
    • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
    • N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide
    • F2493-3242
    • Inchi: 1S/C16H10F2N2O4/c17-10-2-3-12(13(18)5-10)14-6-11(20-24-14)7-19-16(22)9-1-4-15(21)23-8-9/h1-6,8H,7H2,(H,19,22)
    • InChI Key: ZMLRDLJALHTXOJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1=CC(CNC(C2=COC(C=C2)=O)=O)=NO1)F

Computed Properties

  • Exact Mass: 332.06086313g/mol
  • Monoisotopic Mass: 332.06086313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 566
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų
  • XLogP3: 1.6

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2493-3242-2mg
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide
1207029-36-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2493-3242-1mg
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide
1207029-36-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2493-3242-2μmol
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide
1207029-36-4 90%+
2μl
$57.0 2023-05-16

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide Related Literature

Additional information on N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide

N-{[5-(2,4-Difluorophenyl)-1,2-Oxazol-3-yl]methyl}-2-Oxo-2H-Pyran-5-Carboxamide: A Comprehensive Overview

The compound N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide, identified by the CAS number 1207029-36-4, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of oxygen and nitrogen atoms within its structure. The molecule's unique architecture combines a 1,2-oxazole ring system with a pyran ring, both of which are key structural motifs in numerous bioactive compounds.

Recent studies have highlighted the importance of oxazole derivatives in drug discovery, particularly in the development of antiviral and anticancer agents. The presence of the 1,2-difluorophenyl group further enhances the compound's potential as a modulator of biological pathways. Researchers have demonstrated that such fluorinated aromatic systems can significantly improve the pharmacokinetic properties of drugs, including bioavailability and metabolic stability.

The pyran ring in this compound contributes to its ability to form hydrogen bonds, a critical factor in molecular recognition and binding affinity. This feature makes it an attractive candidate for use in enzyme inhibitors and receptor antagonists. Moreover, the 2H-pyran system is known to exhibit photostability, which is advantageous in applications requiring prolonged exposure to light or heat.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and condensation reactions. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product. The use of microwave-assisted synthesis has further streamlined the production process, making it more accessible for large-scale applications.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for formulation into various drug delivery systems, including liposomal formulations and nanoparticles.

Emerging research has focused on the biological evaluation of this compound. In vitro assays have revealed its potent inhibitory activity against several key enzymes implicated in inflammatory diseases and neurodegenerative disorders. Additionally, preliminary toxicological studies indicate that the compound demonstrates low cytotoxicity against normal human cells, suggesting a favorable safety profile.

The integration of computational chemistry tools has provided deeper insights into the molecular interactions of this compound with target proteins. Molecular docking studies have identified key residues responsible for binding affinity, paving the way for rational drug design strategies aimed at optimizing its therapeutic potential.

In conclusion, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-pyran-5-carboxamide represents a promising lead compound with diverse applications across multiple fields. Its unique structural features, combined with recent advances in synthetic and computational methodologies, position it as a valuable asset in both academic research and industrial development.

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